molecular formula C20H21NO5S B2694302 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide CAS No. 863020-65-9

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide

Cat. No.: B2694302
CAS No.: 863020-65-9
M. Wt: 387.45
InChI Key: RHJLLTUJDMHOOT-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dioxido-dihydrothiophene ring, dimethoxybenzamide, and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to introduce the dioxido groups. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

    Coupling with Dimethoxybenzamide: The dioxido-dihydrothiophene intermediate is then coupled with a dimethoxybenzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Introduction of the p-Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido groups or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) and halide reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide derivatives.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide can be compared with similar compounds such as:

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-nitro-N-(p-tolyl)benzamide: Differing by the presence of a nitro group instead of dimethoxy groups.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide: Differing by the position and type of substituents on the benzamide ring.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-(p-tolyl)benzamide: Differing by the presence of an isopropoxy group.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-14-4-7-16(8-5-14)21(17-10-11-27(23,24)13-17)20(22)15-6-9-18(25-2)19(12-15)26-3/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLLTUJDMHOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333071
Record name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863020-65-9
Record name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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